

Measuring NUAK1 Activity in Tissue Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Nuak1-IN-1

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Introduction

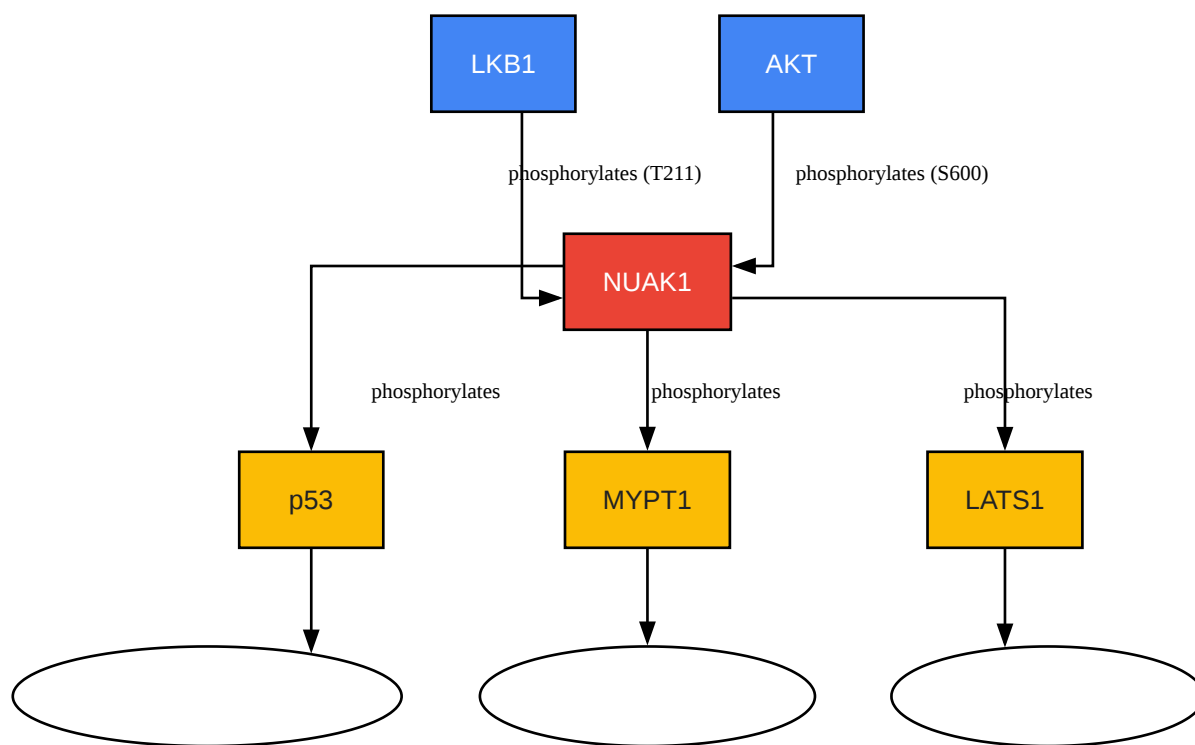
NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, proliferation, senescence, and survival.[1] NUAK1 is activated by the tumor suppressor kinase LKB1 through phosphorylation at Threonine 211 (Thr211) in its T-loop.[1][2] Additionally, AKT can phosphorylate NUAK1 at Serine 600, leading to an increase in its enzymatic activity.[3]

Given its involvement in pathways that are often dysregulated in cancer and metabolic disorders, NUAK1 has emerged as a significant target for drug discovery and development.[4] Accurate and reproducible methods for measuring NUAK1 kinase activity in tissue samples are therefore essential for both basic research and preclinical studies. This document provides detailed protocols for the extraction of NUAK1 from tissue samples and the subsequent measurement of its kinase activity using both radioactive and non-radioactive methods.

NUAK1 is expressed in various tissues, with the highest levels typically observed in the brain and heart, and lower levels in skeletal muscle, kidney, and liver.[1][5]

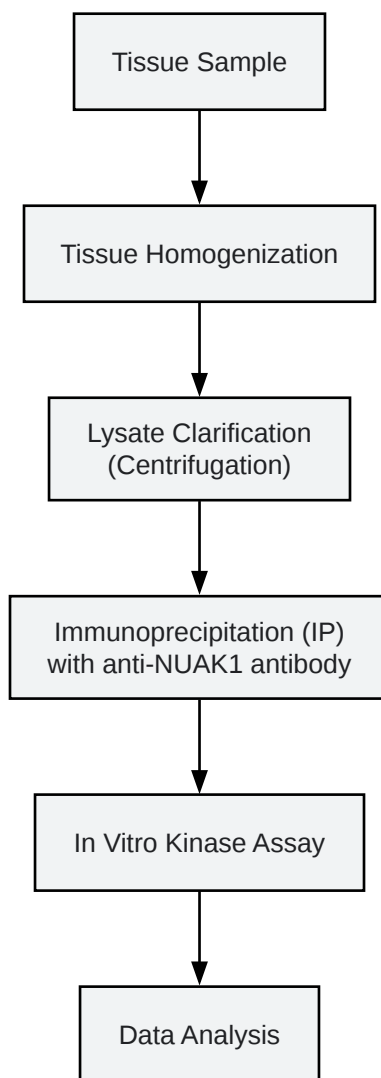
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NUAK1 signaling pathway and the general experimental workflow for measuring its activity in tissue samples.



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Caption: Simplified NUAK1 signaling pathway.



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Caption: Experimental workflow for measuring NUA1 activity.

Quantitative Data Summary

This table summarizes key quantitative data related to NUA1 activity and its inhibitors.

Parameter	Value	Substrate/Inhibitor	Source
Specific Activity	42-58 nmol/min/mg	Synthetic Peptide	--INVALID-LINK--
IC50 of WZ4003	20 nM	-	--INVALID-LINK--
IC50 of HTH-01-015	100 nM	-	--INVALID-LINK--

Experimental Protocols

Part 1: Tissue Lysate Preparation

This protocol describes the preparation of total protein lysates from tissue samples suitable for immunoprecipitation and subsequent kinase assays.

Materials:

- Tissue sample (fresh or frozen at -80°C)
- Phosphate-buffered saline (PBS), ice-cold
- Tissue Lysis Buffer (see recipe below)
- Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
- Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich, P5726 & P0044)
- Dounce homogenizer or mechanical homogenizer
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge (4°C)

Tissue Lysis Buffer Recipe:

Component	Final Concentration	For 50 mL
Tris-HCl, pH 7.5	20 mM	1 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
EDTA	1 mM	100 µL of 0.5 M stock
EGTA	1 mM	100 µL of 0.5 M stock
Triton X-100	1%	500 µL of 100% stock
Sodium pyrophosphate	2.5 mM	125 µL of 0.5 M stock
beta-Glycerophosphate	1 mM	50 µL of 1 M stock
Na ₃ VO ₄	1 mM	500 µL of 100 mM stock
Leupeptin	1 µg/mL	50 µL of 1 mg/mL stock
ddH ₂ O	-	to 50 mL

Procedure:

- Weigh the frozen or fresh tissue sample.
- Wash the tissue with ice-cold PBS to remove any blood or contaminants.
- Mince the tissue into small pieces on ice.
- Add 5-10 volumes of ice-cold Tissue Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use) to the minced tissue.
- Homogenize the tissue on ice using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer until the tissue is completely disrupted.
- Incubate the homogenate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
- Carefully transfer the supernatant (total protein lysate) to a pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- The lysate can be used immediately for immunoprecipitation or stored in aliquots at -80°C.

Part 2: Immunoprecipitation of NUAK1

This protocol describes the enrichment of NUAK1 from the tissue lysate using a specific antibody.

Materials:

- Tissue lysate from Part 1
- Anti-NUAK1 antibody suitable for immunoprecipitation (e.g., Santa Cruz Biotechnology, sc-393459)
- Protein A/G agarose beads (e.g., Santa Cruz Biotechnology, sc-2003)
- IP Wash Buffer (see recipe below)
- Kinase Assay Buffer (see recipe in Part 3)
- Microcentrifuge tubes

IP Wash Buffer Recipe:

Component	Final Concentration	For 50 mL
Tris-HCl, pH 7.4	50 mM	2.5 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
Triton X-100	0.5%	250 µL of 100% stock
ddH ₂ O	-	to 50 mL

Procedure:

- To 500-1000 µg of total protein lysate, add the recommended amount of anti-NUAK1 antibody (typically 1-2 µg).
- Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.
- Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to the mixture.
- Incubate for an additional 1-2 hours at 4°C with gentle rotation.
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully aspirate and discard the supernatant.
- Wash the beads three times with 1 mL of ice-cold IP Wash Buffer. After each wash, pellet the beads by centrifugation and discard the supernatant.
- After the final wash, wash the beads once with 1 mL of Kinase Assay Buffer.
- Pellet the beads and carefully remove all of the supernatant. The immunoprecipitated NUAK1 on the beads is now ready for the kinase assay.

Part 3: In Vitro Kinase Assay

Two methods for measuring NUAK1 kinase activity are provided: a traditional radioactive assay and a non-radioactive, luminescence-based assay.

Materials:

- Immunoprecipitated NUAK1 on beads from Part 2
- Kinase Assay Buffer (see recipe below)
- Sakamototide or SAMS peptide substrate (e.g., 1 mg/mL stock)[\[2\]](#)
- [γ -³²P]ATP or [γ -³³P]ATP (10 mCi/mL)
- Cold ATP (10 mM stock)
- P81 phosphocellulose paper

- 1% Phosphoric acid
- Scintillation counter and scintillation fluid

Kinase Assay Buffer (1X) Recipe:

Component	Final Concentration	For 10 mL
MOPS, pH 7.2	25 mM	2.5 mL of 100 mM stock
β-glycerolphosphate	12.5 mM	125 μL of 1 M stock
MgCl ₂	25 mM	2.5 mL of 100 mM stock
EGTA	5 mM	1 mL of 50 mM stock
EDTA	2 mM	400 μL of 50 mM stock
DTT	0.25 mM	2.5 μL of 1 M stock (add fresh)
ddH ₂ O	-	to 10 mL

Procedure:

- Prepare a master mix containing Kinase Assay Buffer, substrate peptide (e.g., to a final concentration of 200 μM), and cold ATP (e.g., to a final concentration of 100 μM).
- Spike the master mix with [γ-³²P]ATP or [γ-³³P]ATP (e.g., 1-2 μCi per reaction).
- Resuspend the immunoprecipitated NUAK1 beads in a small volume of Kinase Assay Buffer.
- Initiate the kinase reaction by adding the radioactive master mix to the beads. The final reaction volume is typically 25-50 μL.
- Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.
- Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 μL) onto a P81 phosphocellulose paper square.

- Wash the P81 papers three times for 5-10 minutes each in a large volume of 1% phosphoric acid to remove unincorporated radioactive ATP.
- Rinse the papers briefly with acetone and let them air dry.
- Place the dry papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
- Calculate the kinase activity, typically expressed as pmol of phosphate transferred per minute per mg of protein.

This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Materials:

- Immunoprecipitated NUA1 on beads from Part 2
- Kinase Assay Buffer (as in Method A)
- CHKtide substrate (KKKVSRSGLYRSPSPENLNRP) or other suitable substrate[6]
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega, V9101)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- To the immunoprecipitated NUA1 beads, add a reaction mixture containing Kinase Assay Buffer, substrate peptide (e.g., 50-100 μ M), and ATP (e.g., 10-50 μ M). The final reaction volume is typically 5-25 μ L.
- Incubate the reaction at 30°C for 30-60 minutes.

- Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ADP produced and thus to the NUAK1 kinase activity. A standard curve with known ADP concentrations can be used for quantification.

Disclaimer

These protocols are intended for research use only by trained professionals. Please follow all institutional guidelines and safety procedures when handling radioactive materials and chemicals. The optimal conditions for tissue lysis, immunoprecipitation, and kinase assays may vary depending on the tissue type and experimental goals, and may require optimization.

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